molecular formula C15H17N5O4S B15365256 N6-(3-thiopheneylmethyl)-adenosine

N6-(3-thiopheneylmethyl)-adenosine

Cat. No.: B15365256
M. Wt: 363.4 g/mol
InChI Key: AMUNEPVACAQVCN-SDBHATRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(3-thiopheneylmethyl)-adenosine is a modified nucleoside derivative where a thiophene ring is attached to the N6 position of adenosine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-(3-thiopheneylmethyl)-adenosine typically involves the following steps:

  • Preparation of 3-thiophenemethylamine: This is achieved by reacting 3-thiophenemethyl chloride with ammonia under controlled conditions.

  • Attachment to Adenosine: The 3-thiophenemethylamine is then reacted with adenosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization through advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions: N6-(3-thiopheneylmethyl)-adenosine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Substituted derivatives based on the nucleophile used

Scientific Research Applications

N6-(3-thiopheneylmethyl)-adenosine has several applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with cellular components.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism by which N6-(3-thiopheneylmethyl)-adenosine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

N6-(3-thiopheneylmethyl)-adenosine is unique due to its thiophene moiety, which differentiates it from other adenosine derivatives. Similar compounds include:

  • Adenosine: The parent compound without modifications.

  • N6-methyladenosine: An adenosine derivative with a methyl group at the N6 position.

  • N6-alkyladenosine: Adenosine derivatives with various alkyl groups at the N6 position.

Properties

Molecular Formula

C15H17N5O4S

Molecular Weight

363.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(thiophen-3-ylmethylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C15H17N5O4S/c21-4-9-11(22)12(23)15(24-9)20-7-19-10-13(17-6-18-14(10)20)16-3-8-1-2-25-5-8/h1-2,5-7,9,11-12,15,21-23H,3-4H2,(H,16,17,18)/t9-,11-,12-,15-/m1/s1

InChI Key

AMUNEPVACAQVCN-SDBHATRESA-N

Isomeric SMILES

C1=CSC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CSC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.